molecular formula C12H15N5O2 B7578737 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid

Katalognummer B7578737
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: PTPZHWVQKFTAQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid, also known as TPA023, is a chemical compound that belongs to the group of GABAA receptor modulators. It has been extensively researched for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.

Wirkmechanismus

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid is a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It binds to a specific site on the receptor, which enhances the binding of GABA to its own site, leading to an increase in the inhibitory effect of GABA on neuronal activity. This results in a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid has been shown to increase the amplitude and decay time of GABA-evoked currents in cultured hippocampal neurons. Moreover, 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid has been found to increase the frequency of spontaneous inhibitory postsynaptic currents in cultured cortical neurons. These effects suggest that 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid enhances the function of GABAergic neurotransmission in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in lab experiments are its high potency, selectivity, and specificity for GABAA receptors. Moreover, 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, the limitations of using 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in lab experiments are its potential off-target effects, which may complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research on 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the anxiolytic, antidepressant, and anticonvulsant effects of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid. Second, the potential therapeutic applications of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in other neurological disorders, such as schizophrenia and Alzheimer's disease, need to be explored. Third, the development of novel 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid analogs with improved pharmacological properties, such as increased efficacy and reduced toxicity, is warranted. Fourth, the use of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in combination with other drugs, such as selective serotonin reuptake inhibitors and antipsychotics, needs to be investigated for its potential synergistic effects. Finally, the safety and tolerability of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in humans need to be evaluated in clinical trials.
Conclusion:
In conclusion, 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid is a promising chemical compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of GABAA receptors has been extensively studied, and its biochemical and physiological effects have been elucidated. Although there are limitations to using 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in lab experiments, its advantages outweigh its disadvantages. Moreover, there are several future directions for the research on 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid, which may lead to the development of novel treatments for neurological disorders.

Synthesemethoden

The synthesis of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid involves the reaction of 8-bromo-1-methyl-6-(pyridin-2-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with 3-(2-chloroethyl)piperidine hydrochloride in the presence of sodium carbonate. The resulting product is then purified using column chromatography to obtain 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in preclinical studies. Moreover, 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid has been found to enhance the cognitive function of rodents in various behavioral tests.

Eigenschaften

IUPAC Name

2-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-10(19)6-9-2-1-4-16(7-9)11-12-15-14-8-17(12)5-3-13-11/h3,5,8-9H,1-2,4,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZHWVQKFTAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.